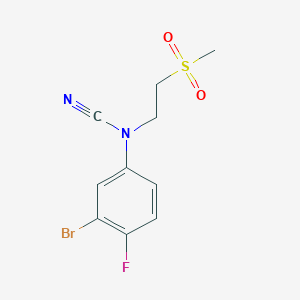
(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide, also known as BFC, is a chemical compound that has gained significant attention in the field of scientific research. BFC is a cyanamide derivative that has been synthesized through a novel method, and has been found to have potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Inhibition of Platelet Aggregation and Vascular Smooth Muscle Contraction
One study discusses a sulfonylurea compound that inhibits the action of thromboxane A2 (TXA2) on platelets and aorta vascular smooth muscle, which could have implications for cardiovascular diseases treatment (Lu et al., 2012).
Novel Reagents for Chemical Synthesis
Another research introduces 1-bromoethene-1-sulfonyl fluoride as a new SuFEx clickable reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing the potential in organic synthesis and material science (Leng & Qin, 2018).
Alternatives to Methyl Bromide for Pest Control
Research on alternatives to methyl bromide, an ozone-depleting substance, highlights the investigation of other compounds for controlling pests in stored products and quarantine applications (Fields & White, 2002).
Biotransformation of Organic Sulfides
A study on the biotransformation of organic sulfides using Helminthosporium species NRRL 4671 demonstrates the potential of biological systems to modify chemical compounds for various applications, including pharmaceuticals (Holland et al., 1996).
Development of Novel Insecticides
Research on the discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, illustrates the application of chemical synthesis in developing new pesticides with a unique mode of action (Zhu et al., 2011).
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2S/c1-17(15,16)5-4-14(7-13)8-2-3-10(12)9(11)6-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNSYQWAMXLWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)-(2-methylsulfonylethyl)cyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)
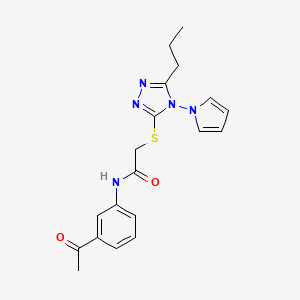
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)
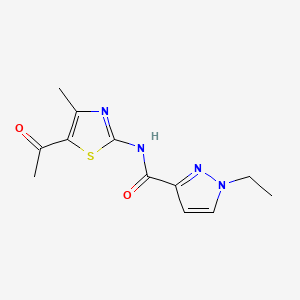
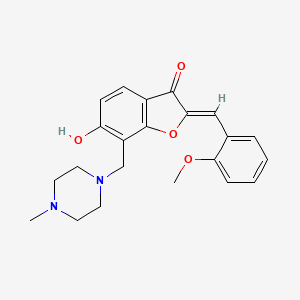
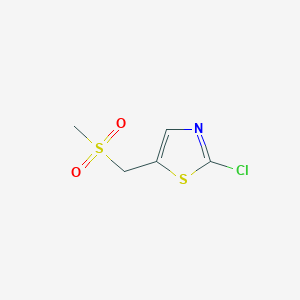
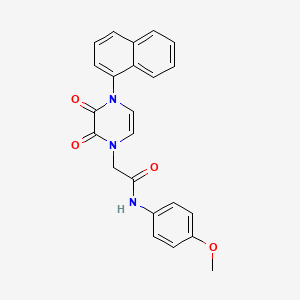
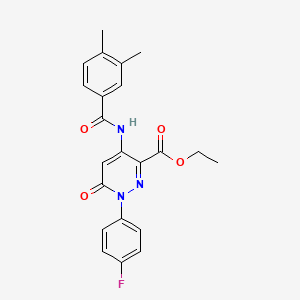
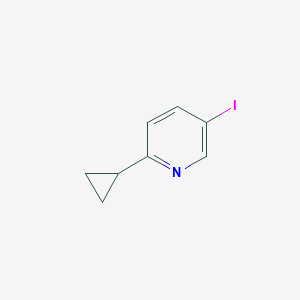
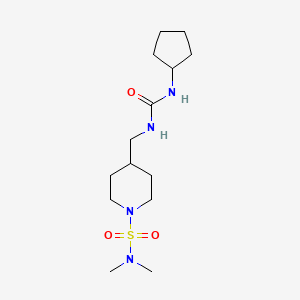
![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)
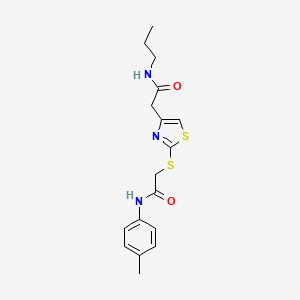
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)